Enhanced Keto Form Stability Compared to Perfluorinated Analog
2-Chloro-2,3,3-trifluorocyclobutanone retains its ketone structure under standard conditions, in stark contrast to its fully fluorinated analog. For the perfluorinated derivative (2H-perfluorocyclobutanone), the ketone is undetectable under equilibrating conditions in all media examined, as the enol form is more stable [1]. This fundamental difference in tautomeric preference directly impacts its utility as a ketone building block, making 2-chloro-2,3,3-trifluorocyclobutanone the viable choice when a cyclobutanone core is required.
| Evidence Dimension | Keto-enol equilibrium stability |
|---|---|
| Target Compound Data | Ketone form is the primary and isolable species. |
| Comparator Or Baseline | 2H-Perfluorocyclobutanone (ketone) is undetectable; enol form dominates. |
| Quantified Difference | Qualitative shift from undetectable ketone to stable ketone. |
| Conditions | Room temperature, various solvents (including CCl4). |
Why This Matters
For applications requiring a ketone as an electrophile (e.g., nucleophilic additions, reductions), this compound provides a functional ketone, whereas the perfluorinated analog exists primarily as an enol.
- [1] Lindner, P. E.; Lemal, D. M. Novel Keto-Enol Systems: Cyclobutane Derivatives. Journal of the American Chemical Society, 1996, 118(11), 2701-2702. Abstract available at: https://scienceplus.abes.fr/describe/?url=http://hub.abes.fr/acs/periodical/jacsat/1996/volume_118/issue_11/101021ja952998h/w (Accessed April 17, 2026). View Source
